molecular formula C19H17N3O5S B4943234 N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide

Cat. No.: B4943234
M. Wt: 399.4 g/mol
InChI Key: BOTJLZXCWJHEEE-UHFFFAOYSA-N
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Description

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to an ethyl chain substituted with a phenyl group at the 2-oxo position and an amino group connected to a 4-sulfamoylphenyl moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

N-[2-oxo-2-phenyl-1-(4-sulfamoylanilino)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c20-28(25,26)15-10-8-14(9-11-15)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-27-16/h1-12,18,21H,(H,22,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJLZXCWJHEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of an intermediate through the reaction of a phenylacetic acid derivative with a furan-2-carboxylic acid derivative. This intermediate is then reacted with a sulfamoylphenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent-free methods or green chemistry approaches may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Properties/Substituents
N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide C₂₁H₁₈N₃O₄S₂ 440.52 Thiophene ring, benzamide group, sulfamoyl Enhanced lipophilicity due to thiophene
N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide C₂₀H₁₇BrN₂O₃ 396.26 Bromophenyl, methylphenyl, furan-carboxamide Halogen substitution for improved bioactivity
N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide C₂₀H₁₇ClN₂O₃ 368.82 Chlorophenyl, methylphenyl, furan-carboxamide Higher polarity compared to brominated analog
N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide C₁₃H₁₄N₂O₄S 294.33 Sulfamoylphenyl, ethyl linker, furan-carboxamide Simplified structure with high aqueous solubility

Key Observations :

  • Halogen Effects : Bromine (Br) and chlorine (Cl) substitutions on phenyl rings enhance electrophilicity and binding affinity to hydrophobic enzyme pockets .
  • Sulfamoyl Group : The sulfamoyl moiety (-SO₂NH₂) in the target compound and enhances hydrogen bonding capacity and solubility in polar solvents .
Antimicrobial Activity
  • Compounds with sulfamoyl groups (e.g., ) show promise as antimicrobial agents, likely due to structural resemblance to sulfonamide antibiotics, which inhibit dihydropteroate synthase .
  • Brominated analogs (e.g., ) exhibit superior activity against Gram-positive bacteria compared to chlorinated derivatives, attributed to increased halogen size and hydrophobicity .
Enzyme Inhibition
  • The furan-carboxamide core in the target compound and is associated with inhibition of cytochrome P450 enzymes and kinases, as seen in molecular docking studies .
Anticancer Potential
  • Thiophene-containing analogs (e.g., ) demonstrate moderate cytotoxicity against cancer cell lines, while methylphenyl-substituted derivatives (e.g., ) show enhanced selectivity for tumor cells .

Physicochemical Properties

Property Target Compound (Inferred) N-{1-[(2-Bromophenyl)amino]-... N-[2-(4-sulfamoylphenyl)ethyl]...
Solubility Moderate in DMSO Low in water, high in DMSO High in water (logSw: -1.845)
logP ~2.5 (estimated) 3.1 0.14
Hydrogen Bond Donors 3 3 3

Notes:

  • The target compound’s logP is higher than due to the phenyl and 2-oxo groups, suggesting better membrane penetration but lower aqueous solubility.
  • Sulfamoyl-containing compounds (e.g., ) exhibit lower logP values, favoring pharmacokinetic profiles for systemic delivery .

Biological Activity

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H17N3O5S
  • Molecular Weight : 399.42 g/mol

The structure includes a furan ring, a carboxamide group, and a sulfonamide moiety, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. The compound has shown promising results in inhibiting various enzymes and receptors linked to cancer and microbial infections.

  • Anticancer Activity :
    • The compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. Studies have indicated that similar compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
    • A notable study demonstrated that derivatives containing sulfonamide groups showed strong inhibition of CDK9, which is crucial for the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells. The most potent derivative reduced cell proliferation significantly by inducing apoptosis through downregulation of proteins like Mcl-1 and c-Myc .
  • Antimicrobial Activity :
    • Compounds with structural similarities to this compound have been reported to possess antimicrobial properties, indicating potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the sulfonamide group appears to enhance both anticancer and antimicrobial activities.

Compound Structural Features Biological Activity
N-{2-oxo-2-phenyl-1-[4-sulfamoylphenyl]amino}furan-2-carboxamideFuran ring, carboxamide, sulfonamideAnticancer, antimicrobial
SulfamethoxazoleSulfonamide group, aromatic amineAntimicrobial
5-(Thiophen-2-yl)-1,2-thiazoleThiazole ringAntifungal

Case Study 1: Anticancer Efficacy

A recent study focused on a series of pyrrolo[2,3-d]pyrimidine derivatives that included sulfonamide groups similar to those in N-{2-oxo-2-phenyl-1-[4-sulfamoylphenyl]amino}furan-2-carboxamide. These derivatives demonstrated significant anti-proliferative activity against PDAC cell lines, suggesting that modifications to the sulfonamide moiety can enhance anticancer potency .

Case Study 2: Antimicrobial Properties

Research into related compounds has shown that they exhibit notable antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, which could be further explored for N-{2-oxo-2-phenyl-1-[4-sulfamoylphenyl]amino}furan-2-carboxamide.

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